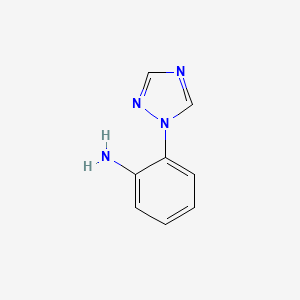

2-(1,2,4-Triazol-1-yl)aniline

Beschreibung

2-(1,2,4-Triazol-1-yl)aniline is an aromatic compound featuring an aniline backbone substituted with a 1,2,4-triazole moiety at the ortho (2nd) position. Its molecular formula is C₈H₈N₄, with a molecular weight of 160.18 g/mol (consistent with analogs like the para isomer) .

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBULULHFMWHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39876-84-1 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Triazol-1-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives to form the triazole ring. This is followed by a nucleophilic substitution reaction where the triazole ring is introduced to the aniline .

Example Synthetic Route:

Cyclization: Hydrazine derivatives react with formamide under reflux conditions to form the 1,2,4-triazole ring.

Nucleophilic Substitution: The triazole ring is then reacted with aniline in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2,4-Triazol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the triazole and aniline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Halogenated triazole-aniline derivatives

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Recent studies have highlighted the potential of 2-(1,2,4-triazol-1-yl)aniline as an antifungal agent. The compound's structure allows it to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in fungal ergosterol biosynthesis. This mechanism is similar to other known antifungal agents, making it a candidate for developing new treatments against resistant fungal strains .

Case Study : A study published in PubMed Central demonstrated that derivatives of 1,2,4-triazoles exhibited broad antifungal activity against various pathogens. The research emphasized the need for new compounds due to increasing resistance against existing antifungal medications .

Antimicrobial Properties

In addition to antifungal activity, this compound has shown promise in antimicrobial applications. It has been tested against multiple bacterial strains, revealing significant inhibitory effects. This property makes it a potential candidate for developing new antibacterial agents.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it valuable for synthesizing new materials and catalysts.

Applications in Catalysis

The compound can facilitate reactions by stabilizing transition states or providing an alternative reaction pathway through metal coordination. This application is particularly relevant in organic synthesis and materials science.

Material Science

The unique properties of this compound allow it to be used in developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research has shown that incorporating triazole derivatives into polymer systems results in improved resistance to degradation under various environmental conditions . This characteristic is especially beneficial for applications in coatings and protective materials.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Studies indicate that modifications to the aniline or triazole moieties can significantly affect its potency and selectivity against target pathogens.

Data Table: SAR Insights

Wirkmechanismus

The mechanism of action of 2-(1,2,4-Triazol-1-yl)aniline involves its interaction with various biological targets. The nitrogen atoms in the triazole ring can form hydrogen bonds with enzymes and receptors, enhancing its binding affinity. For instance, in anticancer applications, the compound can inhibit aromatase by binding to the iron in the heme moiety of the enzyme, thereby blocking the synthesis of estrogen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 2-(1,2,4-Triazol-1-yl)aniline and related compounds:

Key Comparative Insights :

Structural and Electronic Effects :

- Ortho vs. Para Substitution : The ortho isomer’s steric hindrance may lower solubility in polar solvents compared to the para isomer, which benefits from a planar structure conducive to π-π stacking .

- Methylene Bridge : 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline’s methylene spacer enhances flexibility, improving binding in drug-receptor interactions (e.g., Rizatriptan) .

Pharmacological and Industrial Applications: Para Derivatives: Widely used in pharmaceuticals (e.g., Rizatriptan) and materials science due to favorable symmetry and electronic properties . Chloro Derivatives: The 3-chloro analog’s lipophilicity makes it suitable for hydrophobic targets in agrochemicals .

Safety Profiles: Chloro-substituted analogs exhibit higher toxicity (GHS Category 5), necessitating stringent handling protocols .

Research Findings and Gaps

- Synthetic Routes : Para-substituted triazole-aniline derivatives are typically synthesized via nucleophilic substitution or Ullmann coupling . Ortho isomers may require directed ortho-metalation strategies, which are less explored.

- Biological Activity : Para-substituted compounds show higher antimicrobial and anticancer activity compared to meta/ortho isomers, likely due to improved target binding .

- Crystallography : The para isomer’s well-defined crystal structure contrasts with the lack of data for the ortho isomer, highlighting a research gap .

Biologische Aktivität

2-(1,2,4-Triazol-1-yl)aniline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The triazole ring system, particularly the 1,2,4-triazole variant, is known for its pharmacological potential, including antifungal, antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring attached to an aniline moiety. The presence of nitrogen atoms in the triazole structure contributes to its unique biological interactions and enhances its ability to engage with various biological targets.

Antifungal Activity

Research indicates that 1,2,4-triazoles exhibit potent antifungal properties by inhibiting ergosterol biosynthesis in fungi. This mechanism is primarily mediated through the inhibition of cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51) .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.5 µg/mL |

| Aspergillus niger | 0.25 µg/mL | |

| Cryptococcus neoformans | 0.125 µg/mL |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies show that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the triazole ring can enhance antibacterial potency .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 0.25 |

Anticancer Activity

Emerging studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the disruption of cellular signaling pathways associated with cancer proliferation .

Case Study: Anticancer Effects

A study evaluated the effects of various triazole derivatives on human cancer cell lines. Notably, compounds with electron-withdrawing groups on the aniline portion exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values around 10 µM .

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors in microbial and cancerous cells. The triazole ring acts as a bioisostere for amide groups, facilitating hydrogen bonding and dipole-dipole interactions that are crucial for binding to biological targets .

Q & A

Q. What are the optimized synthetic routes for 2-(1,2,4-Triazol-1-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via hydrogenation of nitro precursors. For example, 2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)pyridine undergoes catalytic hydrogenation to yield 4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)aniline . Key factors include:

- Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere.

- Solvent : Ethanol or methanol for solubility and safety.

- Temperature : Room temperature to 50°C to avoid side reactions.

Yield optimization requires careful control of reaction time and catalyst loading. Microwave-assisted synthesis (e.g., 80–100°C, 1–2 hours) can reduce reaction time compared to traditional reflux methods .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) reveals aromatic protons (δ 6.78–8.78 ppm) and amine protons (δ 3.86 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 160.18 g/mol for CHN) with <2 ppm error .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond lengths (e.g., N–N triazole bonds: 1.31–1.34 Å) and torsion angles .

Advanced Research Questions

Q. How does this compound function as a ligand or intermediate in medicinal chemistry?

- Methodological Answer : The triazole moiety acts as a bioisostere for carboxylic acids, enhancing pharmacokinetics. Applications include:

- Kinase Inhibitors : As a building block in aminopyrimidine derivatives targeting c-Jun N-terminal kinase (JNK), with IC values <100 nM .

- CCR4 Antagonists : Sulfonamide derivatives (e.g., N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2,3-dichlorobenzenesulfonamide) show nanomolar affinity in binding assays .

Structure-activity relationship (SAR) studies prioritize substituents at the aniline para-position for potency .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. The triazole N2 position exhibits high nucleophilicity ( >0.1) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics for SNAr (nucleophilic aromatic substitution) .

- Table : Key Computational Parameters

| Parameter | Value/Description | Relevance |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2–4.5 | Predicts redox stability |

| Partial Atomic Charge (N1) | -0.45 e⁻ | Guides regioselective functionalization |

Q. How can contradictory crystallographic data (e.g., bond lengths) be resolved for triazole-containing analogs?

- Methodological Answer : Contradictions often arise from polymorphism or solvent inclusion. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.